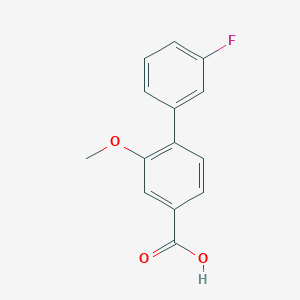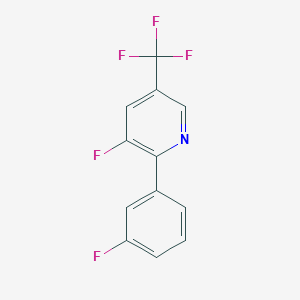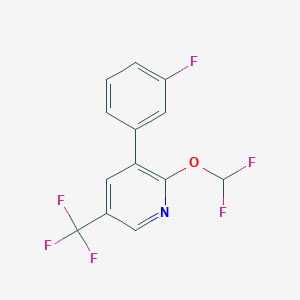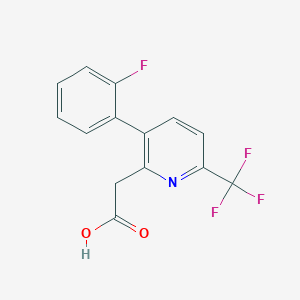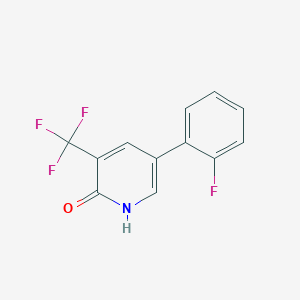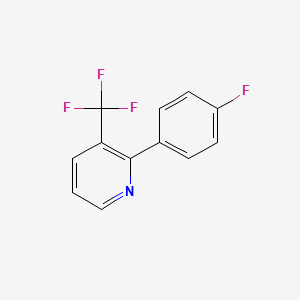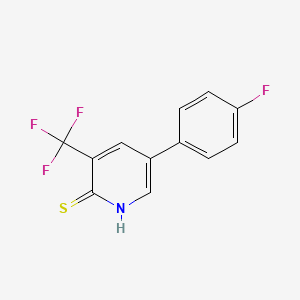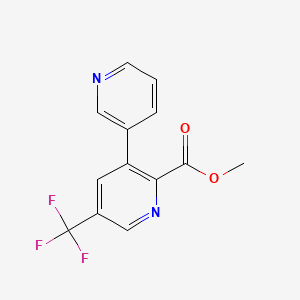
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate
説明
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate, also known as MTMP, is an organometallic compound composed of carbon, hydrogen, nitrogen, and fluorine atoms. It is a derivative of pyridine and is used in a variety of scientific research applications. In particular, it is used as a fluorescent dye for imaging, as a reagent for the synthesis of organic compounds, and in the study of enzyme kinetics.
科学的研究の応用
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate is used in a variety of scientific research applications. It is used as a fluorescent dye for imaging, as a reagent for the synthesis of organic compounds, and in the study of enzyme kinetics. It has also been used to study the structure and properties of proteins, and to design and optimize drugs.
作用機序
The mechanism of action of Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate is not fully understood. However, it is believed to interact with proteins and other biomolecules in the cell, resulting in changes in their structure and function. It is also believed to interact with enzymes, resulting in changes in their activity.
Biochemical and Physiological Effects
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, resulting in changes in the metabolism of cells. It has also been shown to affect the expression of certain genes, resulting in changes in protein production. In addition, it has been shown to affect the structure of proteins, resulting in changes in their function.
実験室実験の利点と制限
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent. It is also relatively non-toxic, making it suitable for use in cell culture experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are several potential future directions for the use of Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate. One possibility is to use it as a fluorescent label for imaging, as it has been shown to bind to proteins and other biomolecules. Another possibility is to use it as a reagent for the synthesis of organic compounds, as it has been shown to be effective in the synthesis of a variety of compounds. Additionally, it could be used to study the structure and properties of proteins and to design and optimize drugs. Finally, it could be used to study the activity of enzymes and to investigate the biochemical and physiological effects of its interaction with proteins and other biomolecules.
特性
IUPAC Name |
methyl 3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)11-10(8-3-2-4-17-6-8)5-9(7-18-11)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNXGKYOZWJDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




